molecular formula C10H13NO B8762909 1-Methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

1-Methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

Cat. No. B8762909
M. Wt: 163.22 g/mol
InChI Key: KTNJFMVVFAGWSQ-UHFFFAOYSA-N
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Patent
US04639521

Procedure details

4-Cyano-2,3,5,6,7,8-hexahydro-1-methyl-3-oxoisoquinoline (1.88 g) was dissolved in 20 ml of 85% sulfuric acid, and the resultant solution was heated at 180°-190° C. for 10 hours. After cooling, the reaction mixture was poured into ice water and an aqueous sodium hydroxide solution was added to adjust the pH to about 5. Deposited crystals were filtered out and recrystallized from methanol. Thus, there was obtained 1.28 g of 2,3,5,6,7,8-hexahydro-1-methyl-3-oxoisoquinoline.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4](=[O:14])[NH:5][C:6]([CH3:13])=[C:7]2[C:12]=1[CH2:11][CH2:10][CH2:9][CH2:8]2)#N.[OH-].[Na+]>S(=O)(=O)(O)O>[CH3:13][C:6]1[NH:5][C:4](=[O:14])[CH:3]=[C:12]2[C:7]=1[CH2:8][CH2:9][CH2:10][CH2:11]2 |f:1.2|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
C(#N)C=1C(NC(=C2CCCCC12)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
Deposited crystals were filtered out
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(C=C2CCCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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